3-(Bromomethyl)-2-oxa-7-azaspiro[4.5]decane
Description
3-(Bromomethyl)-2-oxa-7-azaspiro[4.5]decane is a brominated spirocyclic compound featuring a fused cyclohexane-piperidine scaffold with oxygen (oxa) and nitrogen (aza) heteroatoms. The bromomethyl substituent at position 3 enhances its reactivity, making it a versatile intermediate in medicinal chemistry and organic synthesis. Its unique spiro architecture and functional groups contribute to diverse applications, including drug discovery and agrochemical development.
Properties
Molecular Formula |
C9H16BrNO |
|---|---|
Molecular Weight |
234.13 g/mol |
IUPAC Name |
3-(bromomethyl)-2-oxa-9-azaspiro[4.5]decane |
InChI |
InChI=1S/C9H16BrNO/c10-5-8-4-9(7-12-8)2-1-3-11-6-9/h8,11H,1-7H2 |
InChI Key |
AFFXXHBXYPWCJL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC(OC2)CBr)CNC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-2-oxa-7-azaspiro[4.5]decane typically involves the following steps:
Electrophilic Bromination and Spirocyclization: One common method involves the electrophilic bromination of N-benzyl-acrylamides followed by spirocyclization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-2-oxa-7-azaspiro[4.5]decane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are not extensively documented.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as thiols, amines, and alcohols.
Oxidation and Reduction:
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted spirocyclic compounds.
Scientific Research Applications
3-(Bromomethyl)-2-oxa-7-azaspiro[4.5]decane is a spirocyclic compound with both nitrogen and oxygen atoms in its structure. It is an azaspiro compound, known for its structural complexity and biological activity, making it a subject of interest in drug discovery and organic synthesis.
Scientific Research Applications
This compound has applications in chemistry, biology, medicine, and industry.
Chemistry
- It serves as a building block in organic synthesis for creating complex molecules with potential biological activity.
Biology
- It is investigated as a bioactive compound with potential antimicrobial or anticancer properties.
- Studies have explored its biological activity, especially its interaction with sigma receptors involved in neuroprotection and pain modulation. Similar compounds have shown potential as radioligands for imaging and therapeutic agents.
Medicine
- It is explored for potential use in drug development, particularly in designing spirocyclic drugs with improved pharmacokinetic properties.
Industry
- It is utilized in developing new materials with unique properties, such as polymers and resins.
Azaspirocyclic Alkaloids
Azaspirocyclic alkaloids, such as HTX 1, are found in the skin of certain frog species and exhibit activity . Azaspirocycles have a core spirocyclic ring system that is a key facet in different natural products of synthetic interest . Halichlorine 3 has shown activity against the formation of vascular cell adhesion molecule (VCAM) 1 and has been suggested as a potential therapeutic treatment for atherosclerosis and cardiovascular inflammatory diseases .
Potential for Drug Development
Research suggests that compounds similar to 8-(Bromomethyl)-2-azaspiro[4.5]decane exhibit promising biological activities with potential applications in drug development. Spirocyclic compounds can act as enzyme inhibitors or modulate receptor activity, making them valuable in medicinal chemistry.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-2-oxa-7-azaspiro[4.5]decane involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, participating in reactions with nucleophiles. The spirocyclic structure provides stability and unique reactivity, making it a valuable compound for studying reaction mechanisms and developing new chemical processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations in Heteroatom Positions
1,4-Dioxa-8-azaspiro[4.5]decane ()
- Structure : Contains two oxygen atoms (1,4-dioxa) and one nitrogen (8-aza) in the spiro system.
- Applications: Used in synthesizing quinoline-based aldehyde dehydrogenase inhibitors (e.g., compound 11b in ) and serotonin receptor ligands ().
1-Thia-4-azaspiro[4.5]decane ()
- Structure : Replaces one oxygen with sulfur (1-thia) at position 3.
- Applications : Exhibits moderate to high anticancer activity against HepG-2, PC-3, and HCT116 cell lines.
- Key Differences : Sulfur’s larger atomic radius and lower electronegativity alter electronic properties and metabolic stability compared to oxa analogs .
1,6,9-Trioxaspiro[4.5]decane ()
Functional Group Modifications
2-Oxa-7-azaspiro[4.5]decane Hydrochloride ()
- Structure : Lacks the bromomethyl group but shares the 2-oxa-7-aza framework.
- Applications : Sold as a hydrochloride salt for synthetic intermediates.
8-(4-Phenylquinolin-2-yl)-2-oxa-8-azaspiro[4.5]decane ()
- Structure: Features a bulky 4-phenylquinolinyl substituent at position 6.
- Key Differences : The aromatic group enhances π-π stacking interactions but complicates synthetic accessibility compared to bromomethyl derivatives .
7-Oxa-2-azaspiro[4.5]decane Oxalate ()
Physicochemical Properties
| Compound | Melting Point (°C) | Solubility | Key Feature |
|---|---|---|---|
| 3-(Bromomethyl)-2-oxa-7-azaspiro[4.5]decane | Not reported | Lipophilic | Reactive bromomethyl group |
| 10c (2-oxa-8-azaspiro[4.5]decane) | 84–84 | Moderate (DCM) | Aromatic substituent |
| 1-Thia-4-azaspiro[4.5]decane | Not reported | Low (aqueous) | Anticandidate activity |
| 2-Oxa-7-azaspiro[4.5]decane HCl | Not reported | High (aqueous) | Ionic form |
Biological Activity
3-(Bromomethyl)-2-oxa-7-azaspiro[4.5]decane is a compound of increasing interest in medicinal chemistry due to its unique spirocyclic structure, which incorporates both nitrogen and oxygen atoms. This structure contributes to its potential biological activities, particularly in relation to sigma receptors, which are implicated in various physiological processes including neuroprotection and pain modulation.
The molecular formula of this compound is CHBrNO, with a molecular weight of approximately 245.13 g/mol. The compound features a bromomethyl group that enhances its reactivity, allowing for nucleophilic substitution reactions, which can lead to the formation of new derivatives with potentially enhanced biological activities.
Interaction with Sigma Receptors
Research indicates that this compound interacts with sigma receptors, particularly sigma-1 receptors. These receptors are known to play a role in modulating neurotransmitter release and neuronal excitability. Compounds with similar structural features have shown promise as potential radioligands for imaging studies and therapeutic agents targeting neurological disorders.
Case Studies and Experimental Findings
- Sigma Receptor Binding Studies : Initial studies utilizing radioligand binding assays suggest that this compound exhibits a significant binding affinity for sigma receptors, indicating its potential as a therapeutic agent in neuroprotection and pain management. The specific binding characteristics may allow for selective modulation of receptor activity, providing insights into its pharmacological potential.
- Neuroprotective Effects : In vitro studies have demonstrated that compounds similar to this compound can protect neuronal cells from oxidative stress-induced apoptosis, suggesting a neuroprotective mechanism that may be mediated through sigma receptor activation .
The mechanism of action for this compound is hypothesized to involve the following pathways:
- Electrophilic Activity : The bromomethyl group acts as an electrophile, allowing the compound to interact with nucleophilic sites within biological molecules such as proteins and nucleic acids. This interaction can modify the function of these biomolecules, potentially leading to altered cellular responses.
- Receptor Modulation : By binding to sigma receptors, the compound may influence intracellular signaling pathways related to neurotransmitter release and neuronal survival, contributing to its observed biological activities.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparative analysis with structurally related compounds is essential:
| Compound Name | Molecular Weight | Sigma Receptor Affinity | Notable Activities |
|---|---|---|---|
| This compound | 245.13 g/mol | High | Neuroprotection |
| 3-(Chloromethyl)-2-oxa-7-azaspiro[4.5]decane | 243.60 g/mol | Moderate | Antidepressant-like effects |
| 3-(Iodomethyl)-2-oxa-7-azaspiro[4.5]decane | 260.13 g/mol | High | Antinociceptive properties |
This table illustrates the variations in molecular weight and biological activity among related compounds, highlighting how subtle changes in structure can influence pharmacological outcomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
